molecular formula C7H11N B15052026 Cis-3-azabicyclo[3,3,0]oct-2-ene

Cis-3-azabicyclo[3,3,0]oct-2-ene

Cat. No.: B15052026
M. Wt: 109.17 g/mol
InChI Key: FMZZVNGLGWKWFR-NKWVEPMBSA-N
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Description

Structural Classification of Cis-3-azabicyclo[3.3.0]oct-2-ene as a Bicyclic Enamine

The structure of Cis-3-azabicyclo[3.3.0]oct-2-ene is precisely described by its nomenclature. The term "bicyclo[3.3.0]octane" denotes a molecule with eight carbon atoms arranged in two fused five-membered rings. The "cis" prefix specifies the stereochemistry at the ring junction, indicating that the bridgehead hydrogens are on the same side of the molecule. The designation "3-aza" reveals that a nitrogen atom replaces the carbon at the third position of the bicyclic system. Finally, "-2-ene" pinpoints the location of a double bond between the second and third positions.

This arrangement of a nitrogen atom bonded to a double bond classifies the compound as an enamine. Enamines are the nitrogen analogues of enols and are known for their nucleophilic character at the α-carbon position. The bicyclic nature of this particular molecule locks the enamine functionality within a rigid framework, influencing its reactivity and conformational flexibility.

Table 1: Properties of 3-azabicyclo[3.3.0]oct-2-ene

Property Value
Molecular Formula C₇H₁₁N chemspider.com
Molecular Weight 109.17 g/mol

Significance of Azabicyclic Scaffolds in Modern Organic Synthesis and Chemical Research

Azabicyclic scaffolds, such as the 3-azabicyclo[3.3.0]octane core, are considered "privileged structures" in medicinal chemistry and drug discovery. rsc.orgrsc.org Their significance stems from several key attributes:

Three-Dimensional Complexity : Unlike flat aromatic rings, bicyclic systems possess a defined and rigid three-dimensional shape. nih.gov This spatial complexity can lead to more specific interactions with biological targets like enzymes and receptors, potentially improving the potency and selectivity of drug candidates. nih.govnih.gov Inserting bridged systems into a molecule can also positively influence its pharmacokinetic properties, such as enhancing metabolic stability. nih.gov

Synthetic Intermediates : These scaffolds serve as crucial intermediates in the total synthesis of complex natural products and novel pharmaceuticals. rsc.org The 3-azabicyclo[3.3.0]octane framework, for example, is a core component of various biologically active compounds and proline analogues. researchgate.net The synthesis of this framework can be challenging, but successful routes provide access to a wide range of derivatives. rsc.orgresearchgate.net

Novel Chemical Space : The exploration of bicyclic amine scaffolds reveals untapped potential for drug discovery. nih.gov Many of these structures, particularly those containing seven-membered rings or complex fusion patterns, remain largely unexplored, offering opportunities to develop novel therapeutics. nih.gov Nitrogen-containing heterocycles are already present in the majority of pharmaceuticals, and novel scaffolds provide a pathway to new drug candidates. acs.org

Research has demonstrated the utility of the azabicyclo[3.3.0]octane core in various applications. For instance, derivatives have been synthesized as analogues of carbapenems, a class of antibiotics. rsc.orgpsu.edu Furthermore, the rigid bicyclic structure has been used to create catalysts for enantioselective reactions. researchgate.net

Historical Context and Evolution of Research on Bridged Nitrogen Heterocycles

The study of bridged nitrogen heterocycles is deeply rooted in the investigation of natural products. rsc.org Alkaloids, a large and diverse group of naturally occurring compounds, frequently feature these structural motifs. Indolizidine and quinolizidine (B1214090) skeletons, for example, are common in alkaloids and have long been targets for synthetic chemists due to their interesting biological activities. rsc.org

The synthesis of these bridged systems has evolved significantly over time. Early methods often relied on multi-step sequences using classical organic reactions. researchgate.net A significant challenge in this field has been the construction of strained ring systems, such as the trans-fused bicyclo[3.3.0]octane core, which is energetically less favorable than its cis-fused counterpart. nih.govresearchgate.net

In recent decades, the development of new synthetic methodologies has revolutionized the field. Transition metal-catalyzed reactions, particularly those involving C-H bond activation, have provided more direct and efficient routes to these complex architectures in an atom-economical manner. rsc.orgorgsyn.org Catalysts based on palladium, rhodium, and other metals have enabled the construction of bridgehead nitrogen heterocycles through novel cyclization strategies. rsc.org This ongoing innovation continues to expand the toolkit available to chemists, allowing for the synthesis of increasingly complex and functionally diverse azabicyclic compounds. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C7H11N/c1-2-6-4-8-5-7(6)3-1/h4,6-7H,1-3,5H2/t6-,7+/m0/s1

InChI Key

FMZZVNGLGWKWFR-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H]2CN=C[C@@H]2C1

Canonical SMILES

C1CC2CN=CC2C1

Origin of Product

United States

Computational Chemistry and Theoretical Analyses Applied to Cis 3 Azabicyclo 1 1 Oct 2 Ene Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving cis-3-azabicyclo[3.3.0]oct-2-ene and its derivatives. By modeling the potential energy surface, researchers can identify and characterize key intermediates and transition states, providing a comprehensive understanding of reaction pathways.

Characterization of Transition States and Activation Energies

DFT calculations are instrumental in locating and characterizing the transition state structures of reactions involving the cis-3-azabicyclo[3.3.0]oct-2-ene system. For instance, in the context of dihydroxylation reactions, DFT has been used to optimize transition state geometries. nih.gov A notable study on the dihydroxylation of a cis-oxabicyclo[3.3.0]octenone derivative revealed that the transition state for the attack of osmium tetroxide (OsO4) from the sterically less hindered face was 2.2 kcal/mol higher in energy than the transition state for the attack from the more hindered face at the B3LYP level of theory. nih.gov This computational finding successfully explained the experimentally observed stereoselectivity. nih.gov

Furthermore, DFT calculations allow for the determination of activation energies, which are crucial for predicting reaction rates and feasibility. By comparing the energies of the reactants and the transition state, a quantitative measure of the energetic barrier to reaction can be obtained. These calculations have been applied to various reactions, including cycloadditions and rearrangements, providing valuable insights into the factors that control reactivity. researchgate.netmdpi.com For example, in the study of enallene cyclizations, DFT calculations showed a low activation barrier (ΔG of +6.8 kcal/mol) for the formation of a five-membered ring intermediate. acs.org

Prediction of Regioselectivity and Stereoselectivity

A significant application of DFT in the study of cis-3-azabicyclo[3.3.0]oct-2-ene systems is the prediction of regioselectivity and stereoselectivity in chemical transformations. These predictions are vital for designing synthetic routes that yield the desired isomer with high purity.

Computational studies have successfully rationalized the observed regio- and stereoselectivity in [3+2] cycloaddition reactions. researchgate.net DFT calculations at the B3LYP/6-311G(d,p) level of theory corroborated experimental findings, demonstrating that the double bond at the 3-position of an enone scaffold is more reactive than its analogue at the 1-position, leading to a chemoselective reaction through a two-step mechanism. researchgate.net

In the case of dihydroxylation of cis-bicyclo[3.3.0]octenes, computational studies using B3LYP and B3LYP-D3 methods have been employed to explain unexpected stereochemical outcomes. nih.gov These calculations revealed that torsional, electrostatic, and steric effects can all influence stereoselectivity, with the conformational rigidity or flexibility of the substrate serving as a predictive guide. nih.gov For instance, the preferential dihydroxylation of cis-oxabicyclo[3.3.0]octenone from the concave face was rationalized by analyzing the transition state energies. nih.gov The decarboxylative photocyclization of a potassium 2-azabicyclo[3.3.0]octanoate derivative also showed high noninduced diastereoselectivity, indicating a preference in the spin-orbit coupling control. nih.gov

Energetic Analysis of Strained Bicyclic Systems

The cis-3-azabicyclo[3.3.0]octane framework, being a fused 5/5 ring system, possesses inherent ring strain that influences its reactivity and stability. DFT calculations provide a means to quantify this strain energy and understand its implications.

Theoretical studies have shown that the cis-fused bicyclo[3.3.0]octane system is energetically favored over its trans-fused counterpart. researchgate.net Calculated strain energies for trans-fused 5/5 ring systems are approximately 6.4 kcal/mol higher than the corresponding cis-fused systems, a value that increases to about 13.0 kcal/mol in some theoretical models. researchgate.net This significant energy difference underscores the synthetic challenge in accessing trans-fused bicyclo[3.3.0]octane derivatives. researchgate.net

Energetic analyses have also been extended to substituted and heteroatom-containing bicyclo[3.3.0]octane systems. For example, DFT calculations at the B3LYP/6-311G* level have been used to compare the stability of different conformations of tetranitrotetraazabicyclooctane (bicyclo-HMX), a high-energy density material. researchgate.net These studies revealed that the α-conformation (1H,5H-cis) is more stable than the β-conformation (1H,5H-trans) due to factors like intramolecular hydrogen bonds and ring strain. researchgate.netrsc.org

Conformational Analysis of Cis-3-azabicyclo[3.3.0]oct-2-ene and its Derivatives

Understanding the conformational landscape of cis-3-azabicyclo[3.3.0]oct-2-ene and its derivatives is crucial for interpreting their reactivity and biological activity. Computational methods are widely used to explore the potential energy surface and identify low-energy conformations.

For the parent bicyclo[3.3.0]octane system, different conformations are possible. However, the introduction of substituents and heteroatoms can significantly influence the conformational preferences. nih.gov In the case of 3-azabicyclo[3.3.1]nonane derivatives, which are structurally related, the bicyclic ring system often adopts a chair-chair conformation. nih.gov

Computational conformational searches have been performed on various cis-bicyclo[3.3.0]octene derivatives to identify their minimum energy structures. nih.gov For instance, a study on substituted cis-oxabicyclo[3.3.0]octenones found that some derivatives have two different energy minima, while others possess only one low-energy conformation. nih.gov The conformational flexibility or rigidity of these systems has been shown to be a key factor in determining the stereoselectivity of their reactions. nih.gov The Ugi-Smiles products derived from 3-azabicyclo[3.3.0]oct-2-ene have been noted to be likely highly rigid. vu.nl

Molecular Modeling of Chemical Reactivity and Intermediates (e.g., Aminyl Radicals, Enolates)

Molecular modeling techniques are invaluable for studying the reactivity of transient intermediates such as aminyl radicals and enolates derived from the cis-3-azabicyclo[3.3.0]oct-2-ene scaffold. These models provide insights into the electronic structure and preferred reaction pathways of these highly reactive species.

Aminyl radicals, which are nitrogen-centered radicals, are key intermediates in various synthetic transformations involving C-N bond formation. nih.govacs.orgnih.gov Computational studies have been employed to support mechanistic proposals for the rearrangement of azanorbornanic aminyl radicals into diazabicyclo[3.2.1]oct-2-ene systems. nih.govresearchgate.net These studies help to understand the structural requirements for such ring expansions and the influence of the bicyclic skeleton on the rearrangement. nih.govresearchgate.net Aminyl radicals are generally considered to be weakly nucleophilic and can be generated from organic azides. acs.orgnih.gov

While specific computational studies on enolates derived directly from cis-3-azabicyclo[3.3.0]oct-2-ene are not extensively detailed in the provided results, the general principles of enolate reactivity are well-established and can be modeled using computational methods. These models would be crucial for understanding the stereoselectivity of alkylation and aldol (B89426) reactions involving this bicyclic system.

Advanced Theoretical Descriptors for Structural and Reactivity Analysis (e.g., Exit Vector Plots)

To gain a more nuanced understanding of the structural and reactivity characteristics of cis-3-azabicyclo[3.3.0]oct-2-ene and its derivatives, advanced theoretical descriptors are being increasingly utilized. One such powerful tool is the Exit Vector Plot (EVP).

EVPs provide a convenient way to visualize and analyze the chemical space covered by disubstituted scaffolds. rsc.orgresearchgate.net This method represents the substituents as "exit vectors" and uses geometric parameters (distance and angles) to describe their relative spatial orientation. researchgate.net By plotting these parameters, EVPs can reveal the conformational preferences and the three-dimensional space occupied by the substituents. rsc.orgresearchgate.net

While direct application of EVPs to cis-3-azabicyclo[3.3.0]oct-2-ene itself was not found in the search results, this methodology has been successfully applied to a variety of other bicyclic systems, including spiro[3.3]heptanes and 6-azabicyclo[3.1.1]heptanes, to evaluate their potential for isosteric replacements of monocyclic rings. researchgate.netresearchgate.net The principles of EVP analysis could be readily extended to the cis-3-azabicyclo[3.3.0]oct-2-ene framework to map its chemical space and guide the design of derivatives with specific spatial arrangements of functional groups, which is crucial for applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of Cis 3 Azabicyclo 1 1 Oct 2 Ene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of organic molecules in solution. For the cis-3-azabicyclo[3.3.0]octane framework, ¹H and ¹³C NMR are fundamental in establishing the connectivity of atoms and the relative stereochemistry of the fused ring system.

In the case of a 2-azabicyclo[3.3.0]octane derivative, detailed ¹H and ¹³C NMR data were reported. For example, in N-benzyl-3-oxo-5-carbomethoxy-2-azabicyclo[3.3.0]octane, the protons of the bicyclic core resonate in the range of 1.55-4.95 ppm, with distinct multiplicities and coupling constants that define the spatial relationships between adjacent protons. The ¹³C NMR spectrum of a related diester derivative shows the bicyclic carbon signals spread across a wide range, providing a unique fingerprint of the carbon skeleton.

Based on these analogues, the ¹H NMR spectrum of cis-3-azabicyclo[3.3.0]oct-2-ene is expected to show a characteristic signal for the vinylic proton in the imine moiety (C=CH-N), likely in the downfield region. The protons on the bridgehead carbons and the methylene (B1212753) groups of the five-membered rings would exhibit complex splitting patterns due to cis-fusion and the resulting puckered conformations. 2D NMR techniques such as COSY would be crucial to trace the proton-proton connectivities within each ring, while NOESY would provide through-space correlations to confirm the cis stereochemistry of the ring junction.

The ¹³C NMR spectrum would be characterized by a downfield signal for the imine carbon (C=N) and distinct signals for the saturated carbons of the bicyclic system. The chemical shifts of these carbons provide valuable information about the ring strain and electronic environment within the molecule.

Table 1: Representative ¹H NMR Data for a 2-Azabicyclo[3.3.0]octane Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ph-H7.35-7.20m-
CH₂-N (a)4.95d15.0
H-C14.00m-
CH₂-N (b)3.97d15.0
COOCH₃3.69s-
C4-H (a)3.15d17.9
C4-H (b)2.45d17.9
H-C6, H-C7, H-C82.25-1.55m-

Table 2: Representative ¹³C NMR Data for a 2-Azabicyclo[3.3.0]octane Derivative

CarbonChemical Shift (δ, ppm)
CON175.4
COOCH₃172.4
Ar-C1135.9
Ar-C2128.5
Ar-C3127.8
Ar-C4125.4
C166.4
COOCH₃52.3
C551.6
N-CH₂44.9
C441.4
C638.2
C830.7
C724.0

X-ray Crystallography for Determination of Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. For bicyclic systems like cis-3-azabicyclo[3.3.0]octane, this technique is invaluable for confirming the cis-fusion of the two five-membered rings and for characterizing the precise bond lengths, bond angles, and torsional angles that define the molecule's conformation.

While a crystal structure for the parent cis-3-azabicyclo[3.3.0]oct-2-ene is not described in the provided literature, the structures of several more complex derivatives have been successfully determined. For example, the crystal structure of 5-hydroxy-2,3-diphenyl-8-methyl-1-azabicyclo[3.3.0]oct-2-en-4-one has been reported, confirming the bicyclo[3.3.0]octane core. Similarly, the synthesis and X-ray structural determination of new aniline (B41778) derivatives of 2,4,6,8-tetraazabicyclo[3.3.0]octanes have been accomplished.

The synthesis of a tricyclicaminoether with a 3-azabicyclo[3.3.0]octane framework also involved X-ray analysis for structural confirmation of a key intermediate. These studies demonstrate that suitable crystalline derivatives of the cis-3-azabicyclo[3.3.0]octane system can be prepared, allowing for detailed solid-state structural analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For cis-3-azabicyclo[3.3.0]oct-2-ene, the most characteristic IR absorption would be that of the carbon-nitrogen double bond (C=N) of the imine functionality. This stretching vibration is typically observed in the range of 1690-1640 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp²-hybridized carbon of the imine and the sp³-hybridized carbons of the saturated rings, generally appearing just above and below 3000 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine would be expected as a moderate to weak band in the region of 3500-3300 cm⁻¹.

IR data for various analogues of the bicyclo[3.3.0]octane system support these expectations. For example, a 2-azabicyclo[3.3.0]octane derivative containing a lactam functionality exhibits a strong carbonyl (C=O) absorption at 1684 cm⁻¹ and an N-H stretch at 3326 cm⁻¹. Another study on a 3-thia-7-azabicyclo[3.3.0]octane derivative shows a strong carbonyl absorption at 1698 cm⁻¹. These examples highlight the utility of IR spectroscopy in confirming the presence of key functional groups within the bicyclic framework.

Table 3: Expected IR Absorption Bands for Cis-3-azabicyclo[3.3.0]oct-2-ene

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-HStretch3500 - 3300Weak to Medium
C-H (sp²)Stretch3100 - 3000Medium
C-H (sp³)Stretch3000 - 2850Medium to Strong
C=N (Imine)Stretch1690 - 1640Medium to Strong
C-NStretch1250 - 1020Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For cis-3-azabicyclo[3.3.0]oct-2-ene (C₇H₁₁N), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be expected at an m/z value corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through pathways that lead to stable carbocations and neutral radical species. Common fragmentation pathways for bicyclic amines include the loss of alkyl radicals from the ring system and cleavage of the C-C bonds at the ring junction. The presence of the double bond and the nitrogen atom would direct the fragmentation, potentially leading to characteristic ions resulting from the cleavage of the bonds alpha to the nitrogen and the double bond.

While specific mass spectral data for cis-3-azabicyclo[3.3.0]oct-2-ene is not detailed in the provided search results, the analysis of related bicyclic amines and other complex organic molecules is well-established. For instance, in the analysis of a 3-thia-7-azabicyclo[3.3.0]octane derivative, chemical ionization mass spectrometry (CI-MS) showed a prominent [M+1]⁺ peak, confirming the molecular weight of the compound. The fragmentation pattern would provide a unique fingerprint for the cis-3-azabicyclo[3.3.0]octane skeleton, allowing for its identification and differentiation from isomeric structures.

Applications of Cis 3 Azabicyclo 1 1 Oct 2 Ene and Its Derivatives in Complex Molecule Synthesis

Synthesis of Natural Products and Alkaloids Featuring Azabicyclic Scaffolds

The intrinsic structural properties of azabicyclic systems make them ideal starting points for the synthesis of various alkaloids. While the direct application of cis-3-azabicyclo[3.3.0]oct-2-ene is not always the most cited approach, related azabicyclic structures are fundamental to the assembly of complex alkaloid cores.

The morphan skeleton is the core structure of a large family of alkaloids with significant physiological effects. The synthesis of these frameworks often relies on the construction of key azabicyclic intermediates. One of the foundational approaches to 5-aryl substituted 2-azabicyclo[3.2.1]octane scaffolds, which are closely related to the phenylmorphan (B1201687) structure, involves intramolecular cyclization strategies starting from cyclopentanone (B42830) or cyclopentenone derivatives. rsc.org This highlights the general importance of azabicyclic cores in accessing the complex architecture of morphan alkaloids, even though different bicyclic systems may be employed depending on the specific synthetic strategy.

Strychnos Alkaloids: The synthesis of the intricate cage-like structure of Strychnos alkaloids, such as strychnine, represents a significant challenge in organic synthesis. Strategies have been developed that utilize related azabicyclic systems. For example, a key strategic element in one approach is the aza-Cope-Mannich rearrangement of azabicyclo[3.2.1]octanols, which efficiently assembles the complex skeleton of this alkaloid family. acs.org Another strategy involves the use of a 3a-(2-nitrophenyl)hexahydroindole-4-one intermediate, which possesses a bicyclo[4.3.0]nonane framework, to access curan-type Strychnos alkaloids. epdf.pub

Stemona Alkaloids: These alkaloids are known for their unique polycyclic structures and interesting biological activities. scispace.com The synthesis of the Stemona alkaloid (-)-hosieine A, which contains a 2-azabicyclo[3.2.1]octane core, provides an interesting, albeit indirect, link to the azabicyclo[3.3.0]octane system. The key step is an intramolecular nitroso-ene cyclization. This reaction primarily yields the 2-azabicyclo[3.2.1]octane product through a 6-endo cyclization; however, a minor product, a 2-azabicyclo[3.3.0]octane derivative, is also formed via a competing 5-endo cyclization. rsc.orgresearchgate.net This demonstrates the potential to access the 3-azabicyclo[3.3.0]octane core through such rearrangement reactions, even if it is not the major pathway in this specific case. researchgate.net

Amaryllidaceae alkaloids are a diverse group of natural products, many of which possess significant biological activity. The synthesis of these complex molecules often involves the stereoselective construction of their characteristic azabicyclic cores. While the direct use of cis-3-azabicyclo[3.3.0]oct-2-ene is not prominently featured in many total syntheses, related bicyclic precursors are crucial. For instance, a short and efficient route to Amaryllidaceae alkaloids utilizes the cationic aza-Cope rearrangement of cis-3a-aryloctahydroindoles, which are azabicyclo[4.3.0]nonane systems. dissercat.com The synthesis of the 3,7-dioxa-2-azabicyclo[3.3.0]octane core, a related heterocyclic system, has also been achieved via an asymmetric intramolecular 1,3-dipolar cycloaddition reaction as a key step in the synthesis of pyrinodemin A. vdoc.pub

Development of Non-Natural Amino Acid Derivatives Utilizing Azabicyclic Cores

The rigid framework of the 3-azabicyclo[3.3.0]octane system makes it an excellent scaffold for the synthesis of conformationally constrained non-natural amino acids, particularly bicyclic proline analogs. These analogs are of great interest in medicinal chemistry for their potential to introduce specific conformational biases into peptides and peptidomimetics.

Several synthetic strategies have been developed to access these valuable building blocks. One approach involves a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence to construct various bicyclic systems, including 2-azabicyclo[3.3.0]octane derivatives. d-nb.info Another powerful method is the enantioselective biocatalytic oxidative desymmetrization of a bicyclic pyrrolidine (B122466), followed by the nucleophilic addition of cyanide, which has been successfully applied to the synthesis of five-membered ring [c]-fused proline derivatives based on the 3-azabicyclo[3.3.0]octane skeleton. csic.es

Furthermore, a formal [3+2] intramolecular cycloaddition of an aziridine-allylsilane has been used to prepare bicyclic proline analogs with the 5-5 fused ring system characteristic of 3-azabicyclo[3.3.0]octane. researchgate.net A scalable, multigram synthesis of novel bicyclic α- and β-prolines has also been achieved using a C(sp³)–H amidation reaction as the key step to form the bicyclic γ-lactam precursors. acs.org These methods provide access to a variety of isomeric bicyclic proline derivatives that can be used in drug design. acs.org

Table 1: Examples of Bicyclic Proline Analogues Derived from Azabicyclic Cores
Precursor SystemSynthetic StrategyResulting AnalogueReference
3-Azabicyclo[3.3.0]octaneBiocatalytic oxidative desymmetrization & Cyanide addition[c]-Fused bicyclic proline derivative csic.es
2-(ω-haloalkyl)cyclobutanoneTandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC)2-Azabicyclo[3.2.0]heptane and 2-Azabicyclo[4.2.0]octane proline analogues d-nb.info
Cyclic γ-lactamsC(sp³)–H amidationBicyclic α- and β-prolines acs.org
Aziridine-allylsilaneFormal [3+2] intramolecular cycloadditionBicyclic proline analogue (5-5 fused) researchgate.net

Precursors for Novel Bicyclic and Polycyclic Ring Systems

The strained nature and inherent reactivity of certain bicyclic systems allow them to serve as valuable precursors for ring-expansion and rearrangement reactions, leading to the formation of novel and more complex polycyclic frameworks.

A notable transformation involves the regioselective rearrangement of azanorbornanic ([2.2.1]azabicyclic) aminyl radicals into the previously unknown 2,8-diazabicyclo[3.2.1]oct-2-ene ring system. nih.govacs.org This transformation demonstrates the utility of a strained bicyclic system as a precursor to a less strained, expanded framework. The 2,8-diheterobicyclo[3.2.1]octane skeleton is present in some natural products, making this synthetic route particularly valuable. nih.gov

The reaction is typically initiated by generating aminyl radicals from 3-azidoazanorbornane precursors using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). nih.govacs.org The proposed mechanism involves the formation of an azanorbornan-3-aminyl radical intermediate. nih.govacs.org This nitrogen-centered radical undergoes a regioselective ring-opening to form a carbon-centered radical, which then closes to yield the expanded 2,8-diazabicyclo[3.2.1]octane system. nih.govacs.org Subsequent elimination and tautomerization steps lead to the final enamine product. nih.govacs.org This radical rearrangement has been shown to be effective for a variety of substituted 3-azidoazanorbornanes. nih.govacs.org

Table 2: Regioselective Rearrangement of Azanorbornane Derivatives
Starting Material (Azanorbornane Derivative)Reaction ConditionsProduct (2,8-Diazabicyclo[3.2.1]oct-2-ene Derivative)YieldReference
3-exo-Azidoazanorbornane derivative (1a)Bu₃SnH, AIBNRing-expanded bicyclic system (2)Major product nih.govacs.org
Diacetylated azide (B81097) derivative (14)Bu₃SnH, AIBN(rac)-N-Boc-6,7-exo-diacetyl-1,4-dimethyl-2,8-diazabicyclo[3.2.1]oct-2-ene (15)44% nih.gov

Applications in the Synthesis of Spiro-Fused Azabicyclic Compounds

Spiro-fused heterocyclic compounds are a significant class of molecules in medicinal chemistry, often exhibiting a wide range of biological activities. The incorporation of an azabicyclic motif into a spirocyclic framework can yield novel three-dimensional structures for drug discovery.

A thorough review of the scientific literature indicates that while the synthesis of spiro-fused compounds from various azabicyclic systems is a well-established strategy, specific examples detailing the use of Cis-3-azabicyclo nih.govnih.govoct-2-ene or its direct derivatives for this purpose are not prominently documented. Methodologies such as the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles are commonly employed for constructing spiro-fused pyrrolidine rings, but applications originating from the Cis-3-azabicyclo nih.govnih.govoctane framework are not found in the reviewed literature.

Chiral Auxiliaries and Catalysts in Enantioselective Synthesis

The development of chiral auxiliaries and catalysts is fundamental to modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Bicyclic structures are often valued in this context for their rigid conformations, which can provide an effective chiral environment to control the stereochemical outcome of a reaction.

Despite the potential of the rigid Cis-3-azabicyclo nih.govnih.govoctane skeleton, a comprehensive search of published studies does not yield specific applications of Cis-3-azabicyclo nih.govnih.govoct-2-ene or its derivatives as chiral auxiliaries or catalysts in enantioselective synthesis. Research into chiral catalysts based on azabicyclic scaffolds has explored various isomers, such as derivatives of 2-azabicyclo[3.3.0]octane, which have been shown to catalyze certain enantioselective additions. researchgate.net However, studies detailing the successful application of the specific Cis-3-azabicyclo nih.govnih.govoctane system in a catalytic or auxiliary-based role for asymmetric transformations are not available in the reviewed scientific literature. The synthesis of the core itself often employs enantioselective methods, positioning it as a target of asymmetric synthesis rather than a tool for it. acs.org

Derivatization and Structural Modification of the Cis 3 Azabicyclo 1 1 Oct 2 Ene Scaffold

Synthesis and Stereochemistry of Substituted Cis-3-azabicyclo[3.3.0]oct-2-ene Analogues

The synthesis of substituted cis-3-azabicyclo[3.3.0]oct-2-ene analogues can be achieved through various synthetic strategies. One notable method involves the palladium(II)-catalyzed amination of olefins. For instance, cis-N-Tosyl-3-methyl-2-azabicyclo[3.3.0]oct-3-ene is synthesized from cis-1-N-tosyl-2-(2-propenyl)cyclopentylamine in the presence of a palladium catalyst. orgsyn.org This method is valuable for creating tosylated enamines that are not easily accessible through standard synthetic routes. orgsyn.org The stereochemistry of the resulting bicyclic system is crucial and is often controlled by the stereochemistry of the starting materials and the reaction conditions. For example, in the synthesis of certain bicyclic proline analogues, an intramolecular [3+2] aziridine-allylsilane cycloaddition reaction is employed to prepare both 5-5 and 6-5 fused ring systems, allowing for substitution on the carbocyclic ring. researchgate.net

Multicomponent reactions (MCRs) also offer a highly efficient route to stereoselectively synthesize substituted proline derivatives based on the 3-azabicyclo[3.3.0]octane scaffold. vu.nl For example, the Ugi three-component reaction (U-3CR) of racemic 3-azabicyclo[3.3.0]oct-2-ene, benzoic acid, and tert-butyl isocyanide has been studied to optimize the diastereomeric ratio of the products by screening various solvents and temperatures. vu.nl

The stereochemistry of these analogues is a key aspect, with the cis-fusion of the two five-membered rings being a common feature. The relative stereochemistry of substituents on the bicyclic core can be controlled through stereoselective reactions. For instance, the catalytic reduction of certain intermediates can proceed stereoselectively to yield the desired cis-isomer as the major product. psu.edu

Functionalization of the Bicyclic Enamine Double Bond

The enamine double bond in the cis-3-azabicyclo[3.3.0]oct-2-ene scaffold is a key site for functionalization, allowing for the introduction of various substituents and further molecular complexity. These tosylated enamines exhibit potential for additional functionalization of the heterocycle. orgsyn.org

One common transformation is the hydrogenation of the double bond to produce the corresponding saturated amine. orgsyn.org This reduction allows for the creation of fully saturated 3-azabicyclo[3.3.0]octane systems. Furthermore, the double bond can participate in cycloaddition reactions and can be targeted by various electrophilic reagents.

Functionalization can also be achieved through reactions that proceed via a carbene insertion. For example, certain y-lactam analogues of carbapenems are synthesized by converting a precursor into a bicyclic compound through a rhodium acetate-assisted carbene insertion reaction, followed by treatment with diphenylphosphoryl chloride and thiol compounds. psu.edu

Exploration of Different Ring Sizes and Heteroatom Placements in Azabicyclic Enamines

The exploration of different ring sizes and heteroatom placements in azabicyclic enamines has led to the synthesis of a diverse range of heterocyclic compounds with potential biological activities. While the focus here is on the [3.3.0] system, related bicyclic structures with varying ring sizes and heteroatom compositions are also of significant interest.

For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved through intramolecular [2+2] photocycloaddition reactions of diallylamines. acs.org These 6-5 fused ring systems represent a variation in ring size from the 5-5 fused cis-3-azabicyclo[3.3.0]octane core.

The placement of heteroatoms can also be varied. For example, the 3,7-dioxa-1-azabicyclo[3.3.0]octane system, a dioxa analogue of the pyrrolizidine (B1209537) alkaloid core, has been synthesized and studied extensively. researchgate.net This scaffold features two oxygen atoms in addition to the nitrogen at the bridgehead position, altering the electronic properties and conformational flexibility of the bicyclic system. researchgate.net Similarly, the synthesis of 2-oxabicyclo[3.3.0]oct-6-en-3-one, also known as Grieco lactone, provides a scaffold where an oxygen atom replaces a nitrogen in one of the rings. kirj.ee This lactone is a versatile starting material for the synthesis of substituted cyclopentanones. kirj.ee

Furthermore, silylcarbocyclization (SiCAC) reactions of dipropargyl amines have been used to synthesize 7-azabicyclo[3.3.0]oct-1-ene derivatives. mdpi.com This method allows for the construction of the bicyclic framework with the nitrogen atom at a different position compared to the 3-azabicyclo[3.3.0]octane system. mdpi.com The exploration of these structural analogues, including 3-azabicyclo[3.1.0]hexanes, is driven by the search for novel therapeutic agents. acs.org

Stereoisomeric Studies and Chiral Resolution Techniques

The presence of multiple stereogenic centers in substituted cis-3-azabicyclo[3.3.0]oct-2-ene and its derivatives necessitates careful stereoisomeric studies and often requires chiral resolution to obtain enantiomerically pure compounds. Compounds of formula (I) based on the 3-azabicyclo[3.3.0]octane moiety may contain one or more stereogenic centers and can exist as mixtures of stereoisomers or as pure stereoisomers. epo.org

The separation of enantiomers can be accomplished using standard techniques known in the art. epo.org One common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomers. epo.org

Another powerful technique for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase. epo.org Various chiral columns, such as Regis Whelk-O1(R,R), Daicel ChiralCel OD-H, or Daicel ChiralPak IA and AD-H, are commercially available and can be used to separate enantiomers under specific isocratic or gradient elution conditions. epo.org

The absolute stereochemistry of the separated isomers can be determined by methods such as X-ray crystallography, as demonstrated in the structural elucidation of highly substituted prolyl peptides. vu.nl These stereoisomeric studies are critical as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

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